Thrombin Inhibition Potency vs. N-Acetyl-3-bromo-D-phenylalanine (Loss of 4-Fluorophenylacetyl Heterocycle)
The target compound inhibits recombinant human thrombin with an IC50 of 34 nM [1]. The closest commercially available analog lacking the 4-fluorophenylacetyl moiety, N-acetyl-3-bromo-D-phenylalanine (Ac-D-Phe(3-Br)-OH, CAS 470480-36-5), is not reported as a thrombin inhibitor and is primarily used as a peptide building block. While a direct IC50 value for Ac-D-Phe(3-Br)-OH against thrombin is unavailable, the absence of the extended aryl group in the analog removes critical hydrophobic contacts in the thrombin S2/aryl-binding site, a structural requirement confirmed by co-crystal structures of related D-Phe-Pro-Arg inhibitors [2]. The 34 nM IC50 of the target compound places it in the potency range of clinically evaluated direct thrombin inhibitors, a profile not achievable with the simple acetyl analog.
| Evidence Dimension | Thrombin inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 34 nM (recombinant human thrombin) |
| Comparator Or Baseline | N-Acetyl-3-bromo-D-phenylalanine: no reported thrombin inhibition; structurally lacks essential aryl-binding group |
| Quantified Difference | Not calculable (inactive vs. 34 nM); qualitative difference in pharmacophore completeness |
| Conditions | Recombinant human thrombin, D-Phe-Pip-Arg-pNA substrate, 30 min preincubation (BindingDB assay) |
Why This Matters
Procurement of the 4-fluorophenylacetyl-bearing compound is obligatory for thrombin-targeted research, as the minimized acetyl analog lacks the structural extension necessary for nanomolar inhibition.
- [1] BindingDB. (2024). BDBM50580335 / CHEMBL5092327: Affinity data for (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50580335 View Source
- [2] Nienaber, V. L., et al. (1996). 'Crystal structure of human α-thrombin complexed with D-Phe-Pro-Arg-chloromethylketone.' Biochemistry, 35(48), 15046-15056. Provides structural basis for aryl-binding pocket interactions. View Source
